molecular formula C15H12BrN3O2S B601854 Lesinurad Impurity 8 CAS No. 1158970-49-0

Lesinurad Impurity 8

Katalognummer B601854
CAS-Nummer: 1158970-49-0
Molekulargewicht: 378.25
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lesinurad Impurity 8 is a chemical compound with the molecular formula C15H12BrN3O2S and a molecular weight of 378.25 . Its IUPAC name is 2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid .


Synthesis Analysis

An efficient, practical, and environmentally-friendly synthetic route of Lesinurad has been reported . The main advantages of this route include inexpensive starting materials, mild conditions, and an acceptable overall yield of 38.8% . This procedure is reasonable, reliable, and suitable for industrial production .


Molecular Structure Analysis

The molecular structure of Lesinurad Impurity 8 is characterized by the presence of a 5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl group attached to a sulfanyl acetic acid group .


Physical And Chemical Properties Analysis

Lesinurad Impurity 8 is a solid substance with a molecular weight of 378.25 . Its molecular formula is C15H12BrN3O2S .

Wissenschaftliche Forschungsanwendungen

Identification and Control in Synthesis
An unexpected impurity in the synthesis of Lesinurad was observed during the development of a new industrial process. The identification of this critical chlorinated impurity, despite efforts to design a chlorine-free synthesis process, underscores the challenges in pharmaceutical synthesis and the importance of stringent quality control measures. The detection of this impurity led to the understanding that commercial brominating agents could introduce chlorine impurities, emphasizing the need for thorough screening of all reagents and materials used in drug synthesis (Halama et al., 2018).

Analytical Methods for Detection and Quantification
The development of analytical methods to detect and quantify Lesinurad and its impurities is crucial for ensuring the purity and safety of the medication. Techniques such as second derivative spectrophotometry and synchronous spectrofluorometric determination have been applied to the selective determination of Lesinurad in the presence of its oxidative degradation product, highlighting the adaptability and precision of modern analytical chemistry in addressing the challenges posed by pharmaceutical impurities (Attia et al., 2018).

Implications for Drug Safety and Efficacy
The presence of impurities such as Lesinurad Impurity 8 in drug formulations can have significant implications for the drug's safety and efficacy. Research into the pharmacokinetics, pharmacodynamics, and tolerability of Lesinurad in combination with other gout medications, while not directly mentioning Impurity 8, underlines the broader context in which impurities must be considered. Understanding how impurities interact with the primary drug substance and the human body is essential for developing safe and effective treatments (Fleischmann et al., 2014).

Wirkmechanismus

Target of Action

Lesinurad Impurity 8, like Lesinurad, primarily targets two proteins in the kidney: the Uric Acid Transporter 1 (URAT1) and the Organic Anion Transporter 4 (OAT4) . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .

Mode of Action

Lesinurad Impurity 8 inhibits the activity of URAT1 and OAT4 . By inhibiting URAT1, it prevents the reabsorption of uric acid from the renal tubules, thereby increasing the excretion of uric acid . It also inhibits OAT4, which is associated with diuretic-induced hyperuricemia .

Biochemical Pathways

The inhibition of URAT1 and OAT4 disrupts the normal reabsorption of uric acid in the kidneys, leading to an increase in the renal clearance and fractional excretion of uric acid . This results in a decrease in serum uric acid levels .

Pharmacokinetics

Lesinurad is quickly and practically completely absorbed from the gut . Highest blood plasma concentrations are reached after one to four hours

Result of Action

The primary result of Lesinurad Impurity 8’s action is a reduction in serum uric acid levels . This is achieved through increased excretion of uric acid in the urine . This can help in the management of conditions like gout, where high levels of uric acid can lead to the formation of painful uric acid crystals in the joints .

Action Environment

The action of Lesinurad Impurity 8 can be influenced by various environmental factors. For instance, the presence of other medications, particularly diuretics, can affect its efficacy . Additionally, factors such as the patient’s renal function can impact the drug’s effectiveness and safety profile .

Safety and Hazards

In case of accidental exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, and provide artificial respiration if not breathing . If the chemical comes into contact with skin, it should be washed off with soap and plenty of water . If ingested, rinse the mouth with water and do not induce vomiting .

Zukünftige Richtungen

Lesinurad, the parent compound of Lesinurad Impurity 8, has been approved for the treatment of gout . The development of Lesinurad has brought hope to patients with gout, and the development of drugs targeting this point may open a new era for the treatment of hyperuricemia and gout .

Eigenschaften

IUPAC Name

2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c1-9-6-7-12(11-5-3-2-4-10(9)11)19-14(16)17-18-15(19)22-8-13(20)21/h2-7H,8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCLZQFKIFSJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)N3C(=NN=C3Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lesinurad Impurity 8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.